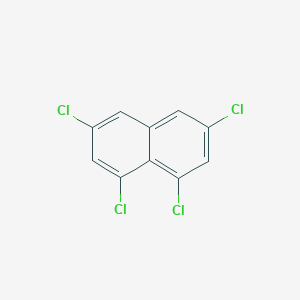

1,3,6,8-Tetrachloronaphthalene

Vue d'ensemble

Description

1,3,6,8-Tetrachloronaphthalene (TCN) is a polychlorinated naphthalene compound that is widely used in various industrial applications. TCN is a persistent organic pollutant (POP) that has been identified as a potential environmental hazard due to its toxicity and persistence in the environment.

Mécanisme D'action

The mechanism of action of 1,3,6,8-Tetrachloronaphthalene is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind covalently to cellular macromolecules, such as DNA and proteins. This can lead to cellular damage and oxidative stress, which can ultimately result in cell death.

Effets Biochimiques Et Physiologiques

1,3,6,8-Tetrachloronaphthalene has been shown to have a wide range of biochemical and physiological effects on various organisms. In fish, 1,3,6,8-Tetrachloronaphthalene has been shown to cause liver damage, decreased growth, and altered reproductive function. In birds, 1,3,6,8-Tetrachloronaphthalene has been shown to cause decreased egg production and increased mortality. In mammals, 1,3,6,8-Tetrachloronaphthalene has been shown to cause liver damage, altered immune function, and decreased fertility.

Avantages Et Limitations Des Expériences En Laboratoire

1,3,6,8-Tetrachloronaphthalene is a useful model compound for studying the toxicity and environmental behavior of POPs due to its stability and persistence in the environment. However, 1,3,6,8-Tetrachloronaphthalene is also highly toxic and can pose a risk to researchers working with the compound. Additionally, 1,3,6,8-Tetrachloronaphthalene is not representative of all POPs, and the results obtained from studies using 1,3,6,8-Tetrachloronaphthalene may not be applicable to other POPs.

Orientations Futures

Future research on 1,3,6,8-Tetrachloronaphthalene should focus on developing more sensitive and specific methods for detecting and quantifying the compound in environmental samples. Additionally, more research is needed to fully understand the mechanism of action of 1,3,6,8-Tetrachloronaphthalene and its effects on various organisms. Finally, research should focus on developing alternative compounds that can be used as models for studying the toxicity and environmental behavior of POPs.

Méthodes De Synthèse

1,3,6,8-Tetrachloronaphthalene can be synthesized by the chlorination of naphthalene using a mixture of chlorine and sulfur. The reaction is carried out at high temperature and pressure, and the product is purified by distillation and recrystallization. The yield of 1,3,6,8-Tetrachloronaphthalene is typically around 50%, and the purity can be as high as 98%.

Applications De Recherche Scientifique

1,3,6,8-Tetrachloronaphthalene has been widely used in scientific research as a model compound for studying the toxicity and environmental behavior of POPs. 1,3,6,8-Tetrachloronaphthalene has been shown to have toxic effects on a wide range of organisms, including fish, birds, and mammals. 1,3,6,8-Tetrachloronaphthalene is also a potent inducer of cytochrome P450 enzymes, which are involved in the metabolism of many environmental pollutants.

Propriétés

IUPAC Name |

1,3,6,8-tetrachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWQPOHDPJIYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164498 | |

| Record name | 1,3,6,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6,8-Tetrachloronaphthalene | |

CAS RN |

150224-15-0 | |

| Record name | Naphthalene, 1,3,6,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)

![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)